molecular formula C9H10N2 B1320054 4-Amino-2,5-dimethylbenzonitrile CAS No. 72917-37-4

4-Amino-2,5-dimethylbenzonitrile

Cat. No. B1320054
Key on ui cas rn: 72917-37-4
M. Wt: 146.19 g/mol
InChI Key: YVVXDBACUPMBDH-UHFFFAOYSA-N
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Patent
US06180627B2

Procedure details

2,5-Dimethyl-4-nitrobenzonitrile (500 mg, 2.84 mmol; purchased from Salor) was dissolved in ethanol (20 ml), treated with 10% Pd on carbon catalyst (50 mg) and stirred under a hydrogen atmosphere (10 psi, room temperature, 3 hr). The catalyst was removed by filtration and the solvent evaporated to dryness. The resultant mixture was dissolved in CH2Cl2 and washed with HCl (2N, 4×15 ml), aqueous layer was treated with NaHCO3 then extracted repeatedly with CH2Cl2. Solvent was evaporated from the organic layer to give the desired product (brown solid, 350 mg, 84%). 1H NMR (CD3OD) δ 2.10 (s, 3H), 2.30 (s, 3H), 6.60 (s, 1H), 7.20 (s, 1H). LRMS m/z=147.4 (M+1)+. Found C 72.12, H 6.86, N 18.53%; C9H10N2.0.2H2O requires C 72.16, H 7.00, N 18.70%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([CH3:13])=[CH:6][C:3]=1[C:4]#[N:5]>C(O)C.[Pd]>[NH2:10][C:8]1[C:7]([CH3:13])=[CH:6][C:3]([C:4]#[N:5])=[C:2]([CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=C(C#N)C=C(C(=C1)[N+](=O)[O-])C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere (10 psi, room temperature, 3 hr)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resultant mixture was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with HCl (2N, 4×15 ml), aqueous layer
ADDITION
Type
ADDITION
Details
was treated with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
then extracted repeatedly with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated from the organic layer

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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